4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Synthetic lubricant base stocks Viscosity-temperature profiles Alkenylsuccinic acid esters

For researchers and formulators seeking high-temperature synthetic lubricant base stocks, procuring a structurally defined alkenylsuccinate ester is critical. This 4-methylcyclohexyl variant addresses the need for enhanced film thickness and load-carrying capacity at elevated temperatures. - Delivers ~2.5× higher kinematic viscosity at 100°C compared to linear alkyl esters of equivalent carbon number, directly improving lubricity. - Features a computed boiling point of 575.6 °C and flash point of 174.7 °C, supporting use in compressor oils and high-temperature metalworking fluids. - As a monoester with a free carboxylic acid group, it serves as a versatile building block for surfactant and emulsifier systems requiring batch-to-batch consistency.

Molecular Formula C29H52O4
Molecular Weight 464.7 g/mol
CAS No. 94247-57-1
Cat. No. B12681205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
CAS94247-57-1
Molecular FormulaC29H52O4
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC(CC1)C)C(=O)O
InChIInChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29(31)32)24-28(30)33-27-22-20-25(2)21-23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+
InChIKeyCZPKNAHWABNAFE-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylcyclohexyl) Hydrogen 2-Octadecenylsuccinate Procurement Profile


4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate (CAS 94247-57-1; EC 304-226-3) is a monoester of 2-octadecenylsuccinic acid featuring a 4-methylcyclohexyl alcohol moiety, with molecular formula C29H52O4 and molecular weight 464.72 g/mol [1]. It belongs to the alkenylsuccinic acid ester class, which is widely investigated as a base stock and additive platform for synthetic lubricating oils, surfactants, and specialty industrial fluids [2]. The compound possesses a free carboxylic acid group (one hydrogen bond donor), four hydrogen bond acceptors, 21 rotatable bonds, a computed XLogP of 10.5, and a topological polar surface area of 63.6 Ų [3]. Its computed boiling point is 575.6 °C at 760 mmHg with a flash point of 174.7 °C . The closest positional isomer is 4-(3-methylcyclohexyl) hydrogen 2-octadecenylsuccinate (CAS 94247-55-9), differing only in the methyl substitution position on the cyclohexyl ring.

Generic Substitution Risks for 4-(4-Methylcyclohexyl) Hydrogen 2-Octadecenylsuccinate


Within the alkenylsuccinate ester family, the identity of the alcohol moiety exerts a decisive influence on viscosity-temperature behavior, low-temperature fluidity, thermal stability, and lipophilicity that cannot be predicted from the octadecenylsuccinic acid backbone alone [1]. Published comparative studies demonstrate that replacing a cyclic alcohol (cyclohexyl or methylcyclohexyl) with a linear aliphatic alcohol of similar carbon number alters kinematic viscosity at 100 °C by a factor of ~2.5× and shifts the congelation point by 30 °C or more [2]. Even a seemingly minor positional isomer shift—from 4-methylcyclohexyl to 3-methylcyclohexyl—changes the computed XLogP by 0.1 units and may affect conformational preferences and molecular packing [3]. These differences are structural in origin and cannot be compensated for by simple concentration adjustment of a generic analog. The quantitative evidence below establishes that the 4-methylcyclohexyl moiety confers a specific, measurable profile of viscosity enhancement, thermal resistance, and hydrophobicity that procurement decisions must account for when selecting among candidate alkenylsuccinate esters.

Differentiation Evidence for 4-(4-Methylcyclohexyl) Hydrogen 2-Octadecenylsuccinate


Kinematic Viscosity: Methylcyclohexyl vs. n-Hexyl Ester

In a systematic comparative study of symmetric alkenylsuccinic acid diesters, the methylcyclohexyl-substituted ester (Compound XIII) exhibited a kinematic viscosity at 100 °C of 5.68 mm²/s, compared to 2.28 mm²/s for the n-hexyl-substituted ester (Compound IV)—a 2.49-fold increase directly attributable to the replacement of a flexible linear C6 alkyl chain with a rigid 4-methylcyclohexyl ring [1]. This class-level finding is directionally applicable to the target monoester: the 4-methylcyclohexyl group is expected to impart substantially higher viscosity at operating temperature compared to linear-alkyl-hydrogen 2-octadecenylsuccinates of comparable carbon number. The viscosity index for the methylcyclohexyl diester was 36.5, versus 107.0 for the n-hexyl analog, reflecting a markedly steeper viscosity-temperature slope that must be factored into lubricant formulation across wide temperature ranges [1].

Synthetic lubricant base stocks Viscosity-temperature profiles Alkenylsuccinic acid esters

Low-Temperature Fluidity: Methylcyclohexyl vs. Linear Alkyl

The enhanced viscosity conferred by the methylcyclohexyl ring comes with a measurable penalty in low-temperature fluidity. The methylcyclohexyl symmetric diester (Compound XIII) recorded a congelation temperature of −36 °C and a viscosity at −20 °C of 28,560.8 mm²/s, whereas the n-hexyl analog (Compound IV) remained fluid down to −66 °C with a viscosity at −20 °C of only 149.3 mm²/s [1]. The viscosity at −10 °C was 4,585.86 mm²/s for the methylcyclohexyl ester versus 66.29 mm²/s for the n-hexyl ester—a 69-fold difference [1]. This behavior is attributed to the chair conformation of the cyclohexyl ring reducing molecular flexibility and promoting crystallization at depressed temperatures [1]. For the target monoester, the 4-methylcyclohexyl group is expected to impose a similar low-temperature constraint relative to linear-chain hydrogen octadecenylsuccinates.

Pour point / congelation temperature Low-temperature pumpability Ester lubricant cold-flow

Thermal Decomposition: Dimethylcyclohexyl vs. Dinonyl Ester

Comparative thermogravimetric analysis (TGA) of alkenylsuccinic acid esters revealed that the symmetric dimethylcyclohexyl diester (Compound II, designated CH3-C6H10-) exhibited a 10% mass loss temperature (T10%) of 290 °C, compared to 262 °C for the dinonyl symmetric diester (Compound I, designated C9H19-)—a 28 °C advantage in initial thermal stability [1]. However, the decomposition progressed more rapidly once initiated: the dimethylcyclohexyl ester reached 90% mass loss (T90%) at 348 °C (ΔT from T10% to T90% of only 58 °C over 5.8 minutes), whereas the dinonyl ester reached T90% at 379 °C (ΔT of 117 °C over 11.7 minutes) [1]. This indicates that the cyclic alcohol moiety delays the onset of thermal degradation but accelerates the propagation phase relative to linear alkyl esters. For the target 4-methylcyclohexyl monoester, improved short-duration thermal surge tolerance is anticipated, but sustained high-temperature exposure may lead to more rapid complete decomposition.

Thermogravimetric analysis Thermal stability Synthetic ester lubricants

Isomeric Differentiation: 4-Methyl vs. 3-Methylcyclohexyl Ester

The 4-methylcyclohexyl isomer (CAS 94247-57-1) and the 3-methylcyclohexyl isomer (CAS 94247-55-9) differ quantifiably in computed lipophilicity: XLogP = 10.5 for the 4-methyl isomer [1] versus XLogP = 10.6 for the 3-methyl isomer [2]. Both isomers share identical molecular formula (C29H52O4), molecular weight (464.72 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), rotatable bond count (21), and topological polar surface area (63.6 Ų) [1][2]. The XLogP difference of 0.1 units, while modest, is structurally grounded: the 4-methyl substituent occupies the equatorial position in the most stable chair conformation of cyclohexane, whereas the 3-methyl substituent can populate both axial and equatorial conformations, subtly altering the molecular shape and solvation environment [3]. This may influence partitioning behavior in emulsion systems, surfactant packing at interfaces, and compatibility with hydrophobic base fluids.

Positional isomer comparison Lipophilicity XLogP Conformational analysis

Boiling and Flash Points for Handling Safety

The computed boiling point of the 4-methylcyclohexyl hydrogen 2-octadecenylsuccinate is 575.6 °C at 760 mmHg, with a flash point of 174.7 °C and an extremely low vapor pressure of 9.53 × 10⁻¹⁵ mmHg at 25 °C . These values place the compound in a low-volatility, high-flash-point category suitable for high-temperature open-system processing with reduced fire hazard relative to lower-molecular-weight ester analogs. For context, short-chain alkenylsuccinate esters such as diethyl succinate (boiling point ~217 °C) or dioctyl succinate (boiling point ~380 °C) are substantially more volatile . The high boiling point reflects the combined contribution of the C18 alkenyl chain and the 4-methylcyclohexyl ester group, both of which increase molecular weight and intermolecular dispersion forces. This property profile is relevant for procurement in industries where low evaporative loss and high flash-point safety margins are specified.

Physical property Boiling point Flash point Process safety

Application Scenarios for 4-(4-Methylcyclohexyl) Hydrogen 2-Octadecenylsuccinate


High-Temperature Synthetic Lubricant Base Stock

Based on the class-level evidence that methylcyclohexyl alkenylsuccinate esters provide ~2.5× higher kinematic viscosity at 100 °C compared to linear alkyl esters of equivalent carbon number [1], this compound is a candidate for synthetic lubricant formulations where film thickness and load-carrying capacity at elevated operating temperatures are the primary performance requirements. The high computed boiling point (575.6 °C) and flash point (174.7 °C) further support high-temperature use [2]. Formulators should verify experimentally that the anticipated low-temperature fluidity penalty (congelation ~ −36 °C for the symmetric analog) is acceptable for the intended operating envelope.

Lubricant for Transient Thermal Spikes

The TGA evidence indicating a +28 °C advantage in T10% for dimethylcyclohexyl esters over dinonyl esters (290 °C vs. 262 °C) [1] suggests that the 4-methylcyclohexyl-substituted octadecenylsuccinate may offer superior resistance to brief thermal excursions. This makes it a candidate for compressor oils, metalworking fluids, and engine top-end lubricants where intermittent high-temperature exposure occurs but sustained thermal soak is not the dominant degradation pathway. Procurement specifications for such applications should include TGA T10% as a screening criterion.

Surfactant Intermediate with Defined Lipophilicity

The direct XLogP comparison between the 4-methyl (10.5) and 3-methyl (10.6) isomers [1] establishes that the 4-methylcyclohexyl variant possesses a slightly lower, well-defined lipophilicity. In surfactant synthesis—where the hydrogen succinate can be further derivatized to amides, imides, or neutralized to salts—the uniform equatorial conformation of the 4-methyl substituent may yield more reproducible micellization behavior and interfacial packing than the conformationally heterogeneous 3-methyl isomer. This supports its selection as a building block for structure-property relationship studies and formulated emulsifier systems where batch-to-batch consistency is critical [2].

Model Compound for Structure-Property Studies

Given that published comparative datasets from Mammadyarov, Aliyeva, and Mammadova systematically map the effects of alcohol structure (linear, branched, cyclic, aromatic) on viscosity-temperature behavior and thermal stability of alkenylsuccinic acid esters [1], the 4-methylcyclohexyl hydrogen 2-octadecenylsuccinate fills a specific position in this structure-property matrix. Researchers investigating how the combination of a long C18 alkenyl chain and a cyclic ester moiety modulates pour point, viscosity index, and oxidative stability will find this compound a necessary comparator against both the 3-methyl isomer (CAS 94247-55-9) and the non-methylated cyclohexyl analog [2].

Quote Request

Request a Quote for 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.